molecular formula C21H24N2O2 B2923369 1-(4-Methylphenyl)-3-(morpholinomethyl)-4-phenyl-2-azetanone CAS No. 866049-15-2

1-(4-Methylphenyl)-3-(morpholinomethyl)-4-phenyl-2-azetanone

Cat. No. B2923369
CAS RN: 866049-15-2
M. Wt: 336.435
InChI Key: XFGAVBLXVPVPTH-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-(morpholinomethyl)-4-phenyl-2-azetanone, also known as MPA, is a compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields.

Scientific Research Applications

  • Neurokinin-1 Receptor Antagonism : A study described a water-soluble neurokinin-1 receptor antagonist with oral activity, which is structurally similar to the compound (Harrison et al., 2001).

  • Cycloaddition Reactions : Another research explored the cycloaddition reactions of organic azides with certain enamines, including morpholino compounds, highlighting their potential in chemical synthesis (Brunner et al., 2005).

  • Stable Methyl Cation Study : A study on extremely stable carbocations mentioned the use of morpholino compounds, which could be relevant in understanding the stability and reactivity of similar molecular structures (Ito et al., 1999).

  • Synthesis of Heterocycles : Research on the thermal isomerization of morpholino compounds for synthesizing novel heterocycles could be related to the study of your compound's chemical properties (Mayer & Maas, 1992).

  • Organometallic Chemistry : A study involving the reaction of morpholino compounds with organometallics indicates the potential of such compounds in complex chemical reactions (Dureen et al., 2010).

  • Synthetic Methods of Azulenes : Research on the synthesis of azulenes using morpholine enamines demonstrates the utility of morpholino compounds in synthesizing complex organic structures (Yasunami et al., 1993).

  • Synthesis of Morpholine Derivatives : A novel synthesis method for cis-3,5-disubstituted morpholine derivatives is another example of the versatility of morpholine compounds in synthetic chemistry (D’hooghe et al., 2006).

  • Enamine Chemistry : The selectivity and stereochemistry of reactions involving morpholine enamines of 2-methylcyclohexanone are relevant to the understanding of enamine chemistry and its applications (Colonna et al., 1970).

  • Photochemical Reactions : A study on the photochemical reactions of 3-phenyl-2H-azirines with acid chlorides, which includes morpholino derivatives, showcases the role of these compounds in photochemical processes (Schmid et al., 1974).

properties

IUPAC Name

1-(4-methylphenyl)-3-(morpholin-4-ylmethyl)-4-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-16-7-9-18(10-8-16)23-20(17-5-3-2-4-6-17)19(21(23)24)15-22-11-13-25-14-12-22/h2-10,19-20H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGAVBLXVPVPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(C2=O)CN3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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